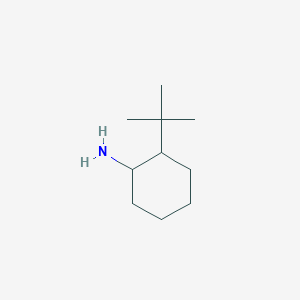

2-Tert-butylcyclohexanamine

Description

Overview of Cyclohexanamine Chemistry

Cyclohexanamine, also known as cyclohexylamine (B46788), is a primary aliphatic amine with the chemical formula C₆H₁₃N. ontosight.aiatamanchemicals.com It consists of a cyclohexane (B81311) ring attached to an amino group. atamanchemicals.comsolubilityofthings.com This structure imparts both hydrophobic (due to the cyclohexane ring) and hydrophilic (due to the amine group) properties, allowing for solubility in a variety of solvents, including water. atamanchemicals.comsolubilityofthings.com Cyclohexanamines are versatile intermediates in the synthesis of a wide range of other organic compounds. atamanchemicals.com Their derivatives have been investigated for uses in pharmaceuticals, materials science, and as catalysts. ontosight.ai The reactivity of the amine group makes cyclohexanamines key building blocks in the production of various chemicals, including those used in epoxy resins and polyurethanes. ontosight.ai

Significance of Stereochemical Control in Amines

Stereochemical control is a critical aspect of modern organic synthesis, particularly in the preparation of chiral amines. Chiral amines are essential components of many pharmaceuticals, natural products, and functional materials. sioc-journal.cn The specific three-dimensional arrangement of atoms (stereochemistry) in a molecule can profoundly influence its biological activity. jocpr.com Therefore, the ability to selectively produce one stereoisomer over another (enantioselective synthesis) is of great importance. sioc-journal.cnjocpr.com

Several methods have been developed to achieve stereochemical control in amine synthesis. These include substrate-based diastereoselective approaches and catalytic enantioselective methods. sioc-journal.cn Techniques like asymmetric reductive amination, which uses chiral catalysts or auxiliaries, allow for the synthesis of amines with a high degree of stereocontrol. jocpr.com The development of such stereoselective methods is a significant area of research, aiming to provide efficient pathways to structurally diverse and enantiomerically enriched chiral amines. sioc-journal.cnjocpr.com The study of stereocontrol extends to understanding how enzymes, such as sugar aminotransferases (SATs), achieve stereo- and regiospecific installation of amino groups in natural product biosynthesis. nih.gov

Contextualizing 2-Tert-butylcyclohexanamine within Organic Chemistry Research

This compound is a derivative of cyclohexanamine characterized by the presence of a bulky tert-butyl group at the 2-position of the cyclohexane ring. sigmaaldrich.com The IUPAC name for this compound is this compound. sigmaaldrich.com This substitution has significant stereochemical implications. The large size of the tert-butyl group effectively "locks" the conformation of the cyclohexane ring, with the tert-butyl group strongly preferring the equatorial position to minimize steric strain. stackexchange.com This conformational rigidity makes this compound and related structures valuable models for studying stereochemical outcomes of reactions on cyclohexane rings.

The synthesis of this compound often starts from 2-tert-butylcyclohexanone (B158629). guidechem.comnih.gov The reduction of the ketone to an alcohol (2-tert-butylcyclohexanol) nih.gov and subsequent conversion to the amine are key synthetic steps. The stereochemistry of the final amine product is influenced by the stereochemistry of the alcohol intermediate and the reaction conditions used for the amination.

Research Landscape and Key Academic Objectives for this compound

Current research involving this compound and its analogs primarily focuses on its synthesis and its use as a building block in the creation of more complex molecules. For instance, derivatives of this compound have been synthesized and evaluated as potential enzyme inhibitors. nih.gov A key objective in this area is to understand how the stereochemistry at the 2- and 4-positions of the cyclohexyl ring influences biological activity. nih.gov

The synthesis of specific stereoisomers of this compound remains a significant academic challenge. Research efforts are directed towards developing highly stereoselective synthetic routes. This includes the use of chiral catalysts and auxiliaries to control the formation of the desired stereoisomer. The ultimate goal is to provide efficient access to enantiomerically pure this compound, which can then be used as a chiral building block in the synthesis of complex target molecules.

Data Tables

Table 1: Properties of 2-Tert-butylcyclohexanone

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | guidechem.comnih.gov |

| Molecular Weight | 154.25 g/mol | nih.gov |

| Appearance | Clear colorless to light yellow-greenish liquid | guidechem.comchemicalbook.com |

| Boiling Point | 62.5 °C at 4 mm Hg | chemicalbook.com |

| Density | 0.896 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.457 | chemicalbook.com |

| CAS Number | 1728-46-7 | guidechem.comsigmaaldrich.com |

Table 2: Properties of N-Tert-butylcyclohexylamine

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁N | chemicalbook.com |

| Molecular Weight | 155.28 g/mol | chemicalbook.com |

| Appearance | Clear colorless to pale yellow liquid | chemicalbook.com |

| Boiling Point | 172-174 °C | chemicalbook.com |

| Density | 0.834 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.448 | chemicalbook.com |

| CAS Number | 51609-06-4 | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYTUFUSXAMSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35735-41-2 | |

| Record name | 2-tert-butylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butylcyclohexanamine and Its Analogues

Contemporary Approaches to the Synthesis of 2-Tert-butylcyclohexanamine

Modern synthetic chemistry offers a more nuanced and controlled toolkit for the preparation of specifically substituted and stereochemically defined cyclohexanamines. These methods prioritize efficiency, selectivity, and adherence to the principles of sustainable chemistry.

Achieving diastereoselectivity in the synthesis of this compound is crucial, as the cis and trans isomers can exhibit different chemical and biological properties. A primary strategy involves the stereoselective reduction of an imine or a related precursor derived from 2-tert-butylcyclohexanone (B158629). The bulky tert-butyl group plays a significant role in directing the approach of a reducing agent, leading to the preferential formation of one diastereomer over the other. The choice of reducing agent and reaction conditions can be tuned to favor either the cis or trans product. For instance, catalytic hydrogenation or reduction with hydride reagents can exhibit high levels of diastereoselectivity based on the steric hindrance imposed by the tert-butyl group and the chosen catalyst or reagent.

For the synthesis of single enantiomers of chiral amines, the use of chiral auxiliaries is a powerful and widely adopted strategy. The Ellman auxiliary, tert-butanesulfinamide, has become a benchmark reagent for this purpose. wikipedia.orgyale.edu The synthesis begins with the condensation of a ketone, in this case, 2-tert-butylcyclohexanone, with an enantiopure form of tert-butanesulfinamide (either (R) or (S)) to form an N-tert-butanesulfinyl ketimine intermediate. ysu.amscispace.com

This chiral intermediate then undergoes a diastereoselective nucleophilic addition or reduction. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile or hydride to the opposite face with high selectivity. scispace.com A subsequent, straightforward acid-mediated hydrolysis cleaves the auxiliary, which can often be recovered and recycled, to yield the desired chiral amine in high enantiomeric purity. scispace.comnih.gov This methodology is highly versatile, allowing for the synthesis of a wide array of α-branched chiral amines. ysu.am

Table 1: One-Pot Asymmetric Synthesis of tert-Butanesulfinyl-Protected Amines from Ketones

| Entry | Ketone | Sulfinamide Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Acetophenone | 81 | 96:4 |

| 2 | 2-Acetylnaphthalene | 86 | 97:3 |

| 3 | 3-Methoxyacetophenone | 76 | 95:5 |

| 4 | 2-Heptanone | 66 | 90:10 |

| 5 | 3-Methyl-2-butanone | 70 | 96:4 |

This table presents data on the one-pot reductive amination of various ketones using (R)-tert-butanesulfinamide and NaBH4, mediated by Ti(OEt)4. The data demonstrates the general applicability and high diastereoselectivity of the method. ysu.am

Modern catalysis offers efficient and atom-economical routes to substituted cyclohexanamines. Palladium-catalyzed C(sp³)–H bond functionalization has emerged as a powerful tool for creating carbon-carbon or carbon-heteroatom bonds at positions that are traditionally unreactive. researchgate.net For instance, directed Pd-catalyzed γ-C(sp³)–H olefination of an aminocyclohexane derivative can introduce substituents onto the cyclohexane (B81311) ring with high regio- and diastereoselectivity. researchgate.netacs.org

Furthermore, catalytic reductive amination of substituted cyclohexanones is a direct and widely used method. This can be achieved using various metal catalysts (e.g., nickel, rhodium, ruthenium) under a hydrogen atmosphere or via transfer hydrogenation. mdpi.com These catalytic systems are often highly efficient, allowing for the conversion of a wide range of substituted cyclohexanones into their corresponding amines. mdpi.com

The principles of green chemistry are increasingly influencing the development of new synthetic routes for amines. This includes the use of renewable starting materials, the replacement of hazardous reagents, and the development of catalytic processes that minimize waste. researchgate.net For example, there is growing interest in synthesizing cyclohexylamines from lignin, a renewable biopolymer. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents another green approach, often leading to significantly reduced reaction times, improved yields, and lower energy consumption compared to conventional heating methods. ijcrt.org The application of microwave irradiation to amine synthesis aligns with green chemistry principles by offering a more efficient and sustainable process. ijcrt.org Additionally, the development of catalytic routes using earth-abundant metals and processes that utilize water as a solvent are active areas of research aimed at making amine synthesis more environmentally benign. google.com

Precursor Synthesis and Derivatization Approaches

The primary precursor for the synthesis of this compound is 2-tert-butylcyclohexanone. guidechem.com This ketone can be prepared through various established organic reactions. A common method is the hydrogenation of 2-tert-butylphenol. chemicalbook.com Alternatively, it can be synthesized via the alkylation of cyclohexanone derivatives.

Once this compound is synthesized, it can serve as a versatile building block for further chemical modifications. The primary amine functionality allows for a wide range of derivatization reactions. solubilityofthings.com These include N-alkylation, N-acylation to form amides, and reaction with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. These derivatization approaches enable the incorporation of the this compound scaffold into more complex molecular architectures for various applications.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the careful selection and optimization of several key reaction parameters, including the choice of catalyst, solvent, temperature, pressure, and the nature of the aminating and reducing agents. Research into the synthesis of analogous cyclohexylamines provides a foundational understanding, although the steric hindrance of the 2-tert-butyl group often requires tailored conditions.

Reductive Amination of 2-Tert-butylcyclohexanone:

Reductive amination of 2-tert-butylcyclohexanone is a primary route to this compound. This one-pot reaction typically involves the formation of an intermediate imine from the ketone and an ammonia source, followed by its reduction to the corresponding amine.

Catalyst Selection: The choice of catalyst is critical in reductive amination. While various catalysts are effective for the reductive amination of cyclohexanone, the steric bulk of 2-tert-butylcyclohexanone can affect catalyst activity and selectivity.

Noble Metal Catalysts: Catalysts based on rhodium, ruthenium, and palladium are often employed. For instance, studies on cyclohexanone have shown that a monometallic Rh/SiO₂ catalyst can achieve high selectivity for cyclohexylamine (B46788). The addition of a second metal, such as nickel, can enhance catalytic activity. A 2 wt.% NiRh/SiO₂ catalyst demonstrated a conversion of 99.8% and a yield of 96.4% for cyclohexylamine, highlighting the potential of bimetallic systems. mdpi.com

Non-Noble Metal Catalysts: Iron-based catalysts have also been investigated for the reductive amination of ketones and aldehydes. An Fe/(N)SiC catalyst has shown effectiveness in producing primary amines from various ketones with yields up to 89%. nih.gov In situ-generated amorphous cobalt particles have also been used, offering high selectivity under mild conditions (80 °C, 1–10 bar H₂). organic-chemistry.orgnih.gov

Effect of Reaction Parameters:

Systematic optimization of reaction parameters is crucial for maximizing the yield of the desired amine.

Temperature and Pressure: Higher temperatures can increase reaction rates but may also lead to side reactions. For the Leuckart reaction, a related reductive amination method using formamide or ammonium formate, temperatures are typically high, often between 120 and 165 °C. wikipedia.org In catalytic reductive aminations, the partial pressure of hydrogen and ammonia is a key variable. For cyclohexanone, an increase in hydrogen pressure has been shown to increase conversion. mdpi.com

Ammonia Concentration: The concentration of the aminating agent, typically ammonia, is another important factor. A sufficient concentration of ammonia is necessary to favor the formation of the primary amine and reduce the formation of byproducts from self-condensation of the ketone. nih.gov

Solvent: The choice of solvent can influence catalyst activity and product selectivity. While various solvents can be used, the specific impact on the sterically hindered 2-tert-butylcyclohexanone needs to be empirically determined.

Hydrogenation of 2-Tert-butylcyclohexanone Oxime:

An alternative two-step approach involves the oximation of 2-tert-butylcyclohexanone to form 2-tert-butylcyclohexanone oxime, followed by its hydrogenation to the desired amine.

Catalysts for Oxime Hydrogenation: Various catalysts are effective for the hydrogenation of oximes, including platinum- and palladium-based catalysts, as well as Raney nickel. encyclopedia.pubmdpi.com The choice of catalyst can influence the selectivity towards the primary amine versus potential side products. For some oximes, basic conditions are required to achieve high yields of the primary amine when using Raney Ni. encyclopedia.pubmdpi.com

The Leuckart Reaction:

The Leuckart reaction provides a classic method for the reductive amination of ketones using ammonium formate or formamide. While it often requires high temperatures, it can be an effective method for synthesizing primary amines. wikipedia.org Optimization of the Leuckart reaction for sterically hindered ketones may involve adjusting the ratio of reagents and the reaction temperature to maximize the yield of the desired amine and minimize the formation of formylated byproducts. The use of microwave irradiation has been explored to accelerate the reaction. researchgate.net

Detailed Research Findings:

Table 1: Effect of Catalyst on Reductive Amination of Cyclohexanone

| Catalyst | Conversion (%) | Yield of Cyclohexylamine (%) | Selectivity (%) | Reference |

| Rh/SiO₂ | 83.4 | - | 99.1 | mdpi.com |

| 2 wt.% NiRh/SiO₂ | 99.8 | 96.4 | 96.6 | mdpi.com |

Reaction conditions: 100 °C, 4 bar NH₃, 2 bar H₂, 300 min, cyclohexane solvent.

Table 2: Influence of H₂ and NH₃ Pressure on Reductive Amination of Cyclohexanone over Rh/SiO₂ Catalyst

| H₂ Pressure (bar) | NH₃ Pressure (bar) | Conversion (%) | Selectivity to Cyclohexylamine (%) |

| 2 | 4 | >90 | >99 |

| 4 | 2 | ~93.6 | >99 |

Data extrapolated from graphical representations in the source material. mdpi.com

The synthesis of this compound and its analogues requires a careful and systematic approach to the optimization of reaction conditions. The steric hindrance posed by the tert-butyl group necessitates a departure from standard procedures used for simpler cyclohexanones. Future research focusing specifically on this substrate would be invaluable for developing highly efficient and selective synthetic routes.

Stereochemical and Conformational Analysis

Chirality and Stereoisomerism of 2-Tert-butylcyclohexanamine

This compound possesses two chiral centers at carbon 1 (C1), which is bonded to the amino group, and carbon 2 (C2), which is bonded to the tert-butyl group. The presence of two stereocenters means that the compound can exist as a maximum of 22, or four, distinct stereoisomers.

These stereoisomers consist of two pairs of enantiomers. They are grouped into two diastereomeric sets based on the relative orientation of the amino and tert-butyl groups:

Cis isomers: The amino and tert-butyl groups are on the same face of the cyclohexane (B81311) ring. This configuration exists as a pair of enantiomers, (1R,2S)-2-tert-butylcyclohexanamine and (1S,2R)-2-tert-butylcyclohexanamine.

Trans isomers: The amino and tert-butyl groups are on opposite faces of the ring. This configuration also exists as a pair of enantiomers, (1R,2R)-2-tert-butylcyclohexanamine and (1S,2S)-2-tert-butylcyclohexanamine.

The distinct spatial arrangements of these isomers lead to different physical and chemical properties, arising from the varied non-bonding interactions within each molecule.

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring is not planar and predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers (conformers).

Influence of the Tert-butyl Group on Ring Conformation

The tert-butyl group is exceptionally bulky and exerts a profound influence on the conformational equilibrium of the cyclohexane ring. Due to severe steric hindrance, known as 1,3-diaxial interactions, between an axial tert-butyl group and the axial hydrogens on C4 and C6, the conformation where the tert-butyl group is in an axial position is highly disfavored. The energy cost of placing a tert-butyl group in an axial position is significant, estimated to be around 5 kcal/mol (approximately 21 kJ/mol). wikipedia.org

This high energy penalty effectively "locks" the cyclohexane ring into a conformation where the tert-butyl group occupies an equatorial position. chemistryschool.net This steric anchoring dramatically simplifies the conformational analysis, as the ring flip to a conformation with an axial tert-butyl group is energetically prohibitive.

Conformational Isomerism and Energy Landscapes

With the tert-butyl group strongly preferring the equatorial position, the conformational analysis of this compound isomers primarily depends on the orientation of the amino group.

Trans Isomers: In the trans configuration, the two substituents are on opposite sides of the ring. For the ring to accommodate an equatorial tert-butyl group, the amino group at the adjacent carbon must also be in an equatorial position. This results in a diequatorial conformer, which is generally the most stable arrangement for 1,2-disubstituted cyclohexanes. The alternative diaxial conformer would require placing the tert-butyl group in a highly unfavorable axial position and is therefore not significantly populated.

Cis Isomers: In the cis configuration, the substituents are on the same side of the ring. To maintain an equatorial tert-butyl group, the amino group must occupy an axial position. This (a,e) conformation is less stable than the (e,e) conformation of the trans isomer due to the 1,3-diaxial interactions experienced by the axial amino group. While the steric strain from an axial amino group is much less than that of a tert-butyl group, it still represents a measurable energy penalty.

The relative stability of conformers is often quantified using "A-values," which represent the free energy difference between the axial and equatorial conformations for a given substituent.

Table 1: Steric Strain Energy Values for Cyclohexane Substituents

| Substituent | A-value (kcal/mol) | 1,3-Diaxial Interaction Energy (kJ/mol) |

| -H | 0 | 0 |

| -NH2 | ~1.4 | - |

| -CH3 | 1.7 | 7.6 |

| -C(CH3)3 | ~5.0 | 22.8 |

Data compiled from various sources on conformational analysis. wikipedia.orglibretexts.orglibretexts.org

Based on these values, the trans-diequatorial conformer of this compound is the most energetically favorable isomer, while the cis-axial,equatorial conformer is less stable.

Stereochemical Assignment Methodologies

Determining the specific stereochemistry and conformational preferences of molecules like this compound requires sophisticated analytical techniques.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for conformational analysis. rsc.org

1H NMR: The coupling constant (J-value) between adjacent protons on the cyclohexane ring is highly dependent on their dihedral angle. A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. By analyzing the splitting patterns of the proton attached to C1 (bearing the amino group), one can deduce its axial or equatorial orientation, and thus the conformation of the ring.

13C NMR: The chemical shift of carbon atoms in a cyclohexane ring is also conformation-dependent. Carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents.

Infrared (IR) spectroscopy can provide complementary information. The C-N stretching frequencies and N-H bending vibrations can differ slightly between conformational isomers due to changes in the molecular environment. nist.govmasterorganicchemistry.com

Chromatographic Methods for Stereoisomer Separation

The physical separation of the stereoisomers of this compound is essential for their individual study.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Diastereomers (cis vs. trans) have different physical properties and can often be separated using standard chromatographic techniques like GC or HPLC.

Chiral Chromatography: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) in either GC or HPLC. nih.gov The differential interaction between the enantiomers and the chiral stationary phase allows for their resolution. Alternatively, the amine can be derivatized with a chiral reagent to form diastereomeric amides, which can then be separated on a non-chiral column. osti.gov

Diastereomeric and Enantiomeric Purity Assessment

The determination of diastereomeric and enantiomeric purity is crucial for understanding the stereochemical outcome of synthetic routes and for isolating stereoisomerically pure compounds. A combination of chromatographic and spectroscopic techniques is typically employed for this assessment.

Diastereomeric Purity Assessment

The relative orientation of the tert-butyl and amino groups on the cyclohexane ring defines the cis and trans diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the diastereomeric ratio of this compound. The conformational rigidity imparted by the bulky tert-butyl group, which predominantly occupies an equatorial position to minimize steric strain, leads to distinct chemical shifts and coupling constants for the protons in the cis and trans isomers.

In the ¹H NMR spectrum, the proton on the carbon bearing the amino group (the C1 proton) is particularly informative. The multiplicity and coupling constant (J-value) of this proton's signal can differentiate between the cis and trans isomers. For the trans isomer, where the C1-proton and an adjacent axial proton on C2 are in a trans-diaxial relationship, a large axial-axial coupling constant is typically observed. In contrast, for the cis isomer, the C1-proton is in an axial-equatorial or equatorial-axial relationship with its neighbors, resulting in smaller coupling constants.

Illustrative ¹H NMR Data for Diastereomer Analysis (based on analogous compounds)

| Diastereomer | Key Proton Signal | Typical Chemical Shift (ppm) | Observed Multiplicity | Key Coupling Constants (Hz) |

| trans | C1-H (axial) | Lower field | Triplet of triplets | J_ax-ax ≈ 10-13 Hz, J_ax-eq ≈ 3-5 Hz |

| cis | C1-H (equatorial) | Higher field | Broad singlet or multiplet | J_eq-ax ≈ 3-5 Hz, J_eq-eq ≈ 2-4 Hz |

Note: This table is illustrative and based on general principles of NMR spectroscopy of substituted cyclohexanes. Actual values for this compound may vary.

The integration of the distinct signals corresponding to each diastereomer in the ¹H NMR spectrum allows for the direct calculation of the diastereomeric ratio. Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to resolve overlapping signals in complex spectra, enabling more accurate quantification of diastereomeric ratios manchester.ac.uk.

Enantiomeric Purity Assessment

The separation and quantification of enantiomers of this compound require chiral recognition, which is typically achieved through chiral chromatography, primarily chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for the enantiomeric separation of volatile amines like this compound. The amine is often derivatized to improve its volatility and chromatographic behavior. A common derivatization agent is trifluoroacetic anhydride (B1165640), which converts the amine to its corresponding N-trifluoroacetyl derivative.

The derivatized enantiomers are then separated on a chiral stationary phase (CSP), such as a cyclodextrin-based column. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.

While specific chromatograms for this compound are not available, research on the enantioselective GC analysis of other 2-alkylamines using N-(trifluoroacetyl)prolyl derivatives demonstrates the feasibility of this approach nih.gov. The use of a chiral column allows for the separation of all four stereoisomers (two pairs of enantiomers).

Illustrative Chiral GC Separation Parameters (based on analysis of similar amines)

| Parameter | Value |

| Column | Chiral GC column (e.g., Chirasil-Val) |

| Derivatizing Agent | Trifluoroacetic anhydride |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 100°C to 200°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table provides typical parameters for the chiral GC analysis of amines and would require optimization for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for enantiomeric purity assessment. Similar to GC, derivatization of the amino group is often necessary to introduce a chromophore for UV detection and to enhance the interaction with the chiral stationary phase. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amines.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical for achieving optimal separation. The enantiomeric excess (% ee) can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

Due to the lack of specific published research on the diastereomeric and enantiomeric purity assessment of this compound, the data and methodologies presented are based on established principles and findings for structurally related compounds. Further experimental work would be required to establish specific analytical protocols for this compound.

Reactivity and Derivatization Studies

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, allowing for a variety of chemical transformations at this site.

2-Tert-butylcyclohexanamine is expected to undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-(2-tert-butylcyclohexyl)amides. Due to the steric hindrance posed by the adjacent tert-butyl group, these reactions may require more forcing conditions or specific coupling agents compared to less hindered amines. nih.gov For instance, the coupling of the sterically hindered tert-butylamine (B42293) with amino acids has been successfully achieved using solution-phase methodology, sometimes requiring the use of an activated ester intermediate to facilitate the reaction. nih.gov

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to yield a sulfonamide. The rate of this reaction is also sensitive to steric effects, with less hindered primary amines generally reacting more rapidly. acs.org

| Reaction Type | Reagent | Product Class | Notes |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | N-(2-tert-butylcyclohexyl)acetamide | Forms a stable amide bond. Reaction may be slower due to steric hindrance. |

| Acylation | Benzoic anhydride (B1165640) ((C₆H₅CO)₂O) | N-(2-tert-butylcyclohexyl)benzamide | Another common method for forming amides. |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-(2-tert-butylcyclohexyl)-4-methylbenzenesulfonamide | Produces a stable sulfonamide; often requires a non-nucleophilic base like pyridine. |

| Sulfonylation | Methanesulfonyl chloride (MsCl) | N-(2-tert-butylcyclohexyl)methanesulfonamide | Forms a mesylate-protected amine. |

Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation and the steric hindrance around the nitrogen atom. The reaction generally proceeds via an S_N_2 mechanism, which is sensitive to steric bulk on both the nucleophile (the amine) and the electrophile (the alkyl halide).

N-Arylation, particularly the coupling of sterically hindered primary amines with aryl halides, represents a significant challenge in synthetic chemistry. nih.govacs.org Standard methods often fail or provide low yields. However, advances in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have enabled the synthesis of bulky aniline (B41778) derivatives. nih.govacs.org These transformations typically require specialized, bulky biarylphosphine ligands to facilitate the reaction, which can proceed under mild conditions with a broad range of functionalized aryl and heteroaryl halides. nih.govorganic-chemistry.org Copper-catalyzed N-arylation protocols have also been explored for coupling alkylamines with aryl halides. acs.org

| Catalyst System | Aryl Halide | Base | Product Class |

|---|---|---|---|

| Pd-catalyst with specialized biarylphosphine ligand | Aryl chlorides (Ar-Cl) | Sodium tert-butoxide (NaOt-Bu) | N-Aryl-2-tert-butylcyclohexanamine |

| Pd-catalyst with specialized biarylphosphine ligand | Aryl bromides (Ar-Br) | Sodium tert-butoxide (NaOt-Bu) | N-Aryl-2-tert-butylcyclohexanamine |

As a primary amine, this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comlumenlearning.com This reaction is a nucleophilic addition-elimination (or condensation) process, typically catalyzed by a mild acid. unizin.orglibretexts.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed elimination of water yields the final imine product (C=N). chemistrysteps.comunizin.org The reaction's rate is often optimal at a pH around 5. lumenlearning.com

N-Sulfinyl imines (sulfinimines) are a distinct class of compounds containing a C=N-S=O functional group. wikipedia.org They are not typically formed directly from a primary amine like this compound. Instead, they are most commonly and reliably synthesized via the condensation of a chiral sulfinamide, such as tert-butanesulfinamide (tBS), with an aldehyde or ketone. researchgate.netspringernature.com These chiral N-sulfinyl imines are powerful intermediates in asymmetric synthesis. The subsequent addition of organometallic reagents to the imine carbon occurs with high diastereoselectivity, and the sulfinyl group can then be easily cleaved to yield a chiral primary amine. wikipedia.orgnih.gov Therefore, while this compound is not a precursor to sulfinimines, complex chiral amines with this structural motif could be synthesized using sulfinimine chemistry. nih.gov

Transformations Involving the Cyclohexane (B81311) Skeleton

The tert-butyl group acts as a robust conformational anchor, making the chair conformation with an equatorial tert-butyl group significantly more stable than the axial conformation (by about 21 kJ/mol). libretexts.org This conformational locking minimizes distortion and dictates the stereochemical outcome of reactions on the ring. fiveable.me

Transformations of the saturated cyclohexane skeleton typically require oxidative conditions. For example, the analogous compound 2-tert-butylcyclohexanol (B1585498) can be oxidized using reagents like chromic acid (CrO₃) to yield the corresponding ketone, 2-tert-butylcyclohexanone (B158629). chegg.com While direct C-H functionalization of the cyclohexane ring of this compound is challenging, harsh conditions such as catalytic dehydrogenation could potentially lead to aromatization, though this is not a common transformation. The oxidation of cyclohexane itself with reagents like tert-butyl hydroperoxide has been studied, often involving radical-mediated mechanisms. rsc.org

Synthesis of Novel Derivatives and Structurally Modified Analogues

The reactions described in section 4.1 provide direct pathways to a wide range of novel derivatives. Acylation, sulfonylation, alkylation, and arylation of the amine group are primary methods for creating new analogues with modified electronic and steric properties. nih.govresearchgate.net

The synthesis of more complex, structurally modified analogues can be achieved through multi-step sequences. For instance, the ketone derivative, 2-tert-butylcyclohexanone, can serve as a versatile intermediate. nih.gov It can undergo a variety of carbonyl chemistry reactions, such as aldol (B89426) condensations or Wittig reactions, before or after the introduction of the amine functionality. Furthermore, the principles of asymmetric synthesis using sulfinimine intermediates demonstrate a powerful strategy for constructing highly substituted and stereochemically complex analogues of chiral amines. nih.govnih.gov

Applications in Asymmetric Synthesis and Catalysis

2-Tert-butylcyclohexanamine as a Chiral Auxiliary in Organic Transformations

The core concept of a chiral auxiliary is to introduce a stereogenic center to an achiral substrate, which then directs subsequent chemical transformations to occur with high stereoselectivity. After the desired chiral product is formed, the auxiliary is typically removed and can often be recovered for reuse. While numerous chiral amines and amino alcohols have been successfully employed as chiral auxiliaries, specific and detailed examples of this compound serving this function, including data on diastereomeric excesses and yields for specific reactions, are not prominently featured in the reviewed literature.

Development of this compound-Derived Ligands for Metal Catalysis

The synthesis of chiral ligands from readily available chiral building blocks is a cornerstone of asymmetric catalysis. These ligands, when complexed with transition metals, form catalysts that can achieve high enantioselectivity in a variety of reactions.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, particularly for the reduction of prochiral ketones, olefins, and imines. Chiral ligands derived from diamines are known to be effective in forming active and selective catalysts, often with ruthenium, rhodium, or iridium. However, specific data and research findings detailing the performance of ligands derived explicitly from this compound in asymmetric hydrogenation, including substrate scope, enantiomeric excess, and turnover numbers, are not available in the public domain.

The formation of carbon-carbon bonds in an enantioselective manner is fundamental to the synthesis of complex organic molecules. Chiral ligands play a crucial role in metal-catalyzed reactions such as allylic alkylations, Michael additions, and Diels-Alder reactions. While the utility of various chiral diamine-based ligands is well-documented in these transformations, there is a lack of specific studies focusing on ligands synthesized from this compound and their application in these reactions.

Beyond hydrogenation and C-C bond formation, chiral metal complexes are employed in a wide array of other enantioselective transformations. This includes, but is not limited to, asymmetric oxidations, reductions, and cycloadditions. The unique steric and electronic properties of a ligand can significantly influence the outcome of these reactions. Unfortunately, dedicated research on the application of this compound-derived ligands in these other catalytic areas is not currently available.

Role in Organocatalysis and Bifunctional Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. Chiral amines are frequently used as organocatalysts, often functioning through the formation of chiral enamines or iminium ions. Bifunctional catalysts, which possess both a basic and an acidic site (or a hydrogen-bond donor), can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. While derivatives of 1,2-diaminocyclohexane have been successfully used to create bifunctional organocatalysts, there is no specific information available detailing the use of this compound in this context.

Stereoselective Transformations Mediated by this compound Derivatives

Stereoselective transformations encompass a broad range of reactions where the stereochemical outcome is controlled. This can be achieved through the use of chiral auxiliaries, reagents, or catalysts. The steric bulk of the tert-butyl group in this compound would be expected to exert a significant influence on the stereochemical course of reactions. However, without specific research data, any discussion on its effectiveness in mediating stereoselective transformations would be purely speculative.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-tert-butylcyclohexanamine at the electronic level. These methods allow for a detailed examination of its geometry, conformational preferences, and electronic landscape.

Geometry Optimization and Conformational Analysis

The conformational landscape of this compound is dominated by the large steric demand of the tert-butyl group. Geometry optimization calculations are used to locate the minimum energy conformations of the cis and trans diastereomers. For substituted cyclohexanes, the chair conformation is typically the most stable, and substituents preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.org

The tert-butyl group possesses a very high A-value (the energy difference between the axial and equatorial conformation), effectively "locking" the cyclohexane (B81311) ring in a conformation where this bulky group is equatorial. libretexts.org This principle dictates the primary conformational preferences of both diastereomers.

cis-2-Tert-butylcyclohexanamine : In the cis isomer, the substituents are on the same face of the ring. To accommodate the equatorial tert-butyl group, the amine group must occupy the axial position (e,a). The alternative chair conformer, with an axial tert-butyl and equatorial amine group (a,e), is significantly higher in energy due to severe 1,3-diaxial steric strain from the tert-butyl group.

trans-2-Tert-butylcyclohexanamine : The trans isomer has substituents on opposite faces. This allows for a di-equatorial (e,e) conformation, which is generally the most stable arrangement for 1,2-disubstituted cyclohexanes. libretexts.org The alternative di-axial (a,a) chair form is highly disfavored. However, computational studies on the closely related trans-1,2-di-tert-butylcyclohexane have revealed that severe steric repulsion between the two bulky equatorial groups can destabilize the chair form, making non-chair conformations like the twist-boat competitive in energy. researchgate.netsemanticscholar.org Therefore, for trans-2-tert-butylcyclohexanamine, the global minimum may be a twist-boat conformation or a slightly distorted chair, a nuance that can be resolved through high-level calculations. researchgate.net

The relative energies of these conformations can be calculated to determine their equilibrium populations.

Table 1: Calculated Relative Energies for Conformations of this compound Isomers Note: These are illustrative values based on established principles of conformational analysis. Actual values depend on the level of theory and solvent model used.

| Isomer | Conformation | Substituent Positions (t-Bu, NH₂) | Predicted Relative Energy (kcal/mol) | Key Destabilizing Interactions |

|---|---|---|---|---|

| cis | Chair 1 | Equatorial, Axial | 0.0 (Reference) | 1,3-diaxial NH₂/H |

| cis | Chair 2 | Axial, Equatorial | > 5.0 | Severe 1,3-diaxial t-Bu/H |

| trans | Chair | Equatorial, Equatorial | 0.0 (Reference) | Gauche interaction between substituents |

| trans | Twist-Boat | - | ~0-1.0 | Torsional strain, relieved gauche interaction |

| trans | Chair | Axial, Axial | > 5.0 | Severe 1,3-diaxial t-Bu/H and NH₂/H |

Electronic Structure and Bonding Analysis

Analysis of the electronic structure provides insight into the molecule's reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. wikipedia.org These orbitals can be visualized and their energy levels calculated using methods like DFT. ossila.com

HOMO : For this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the nitrogen atom. The energy of the HOMO relates to the molecule's ability to act as an electron donor or nucleophile. A higher HOMO energy indicates greater nucleophilicity.

LUMO : The LUMO is likely to be a σ* (antibonding) orbital associated with the C-N or C-H bonds. Its energy level is related to the molecule's ability to act as an electron acceptor.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap suggests low reactivity, while a small gap indicates that the molecule is more readily polarized and reactive. wikipedia.org

Further analysis using techniques like Natural Bond Orbital (NBO) theory can quantify the charge distribution, revealing the partial positive and negative charges on different atoms and providing a more detailed picture of the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Reaction Pathway and Transition State Calculations

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. e3s-conferences.org For a molecule like this compound, this is particularly relevant for understanding its role in asymmetric catalysis.

If this amine were used as a chiral catalyst or ligand in a reaction (e.g., the addition of a nucleophile to a carbonyl), computational chemists would model the complete reaction coordinate. nih.govacs.org This involves:

Locating Reactants and Products : The geometries and energies of the starting materials and final products are calculated.

Identifying Intermediates : Any stable species formed along the reaction pathway are identified.

Searching for Transition States : A transition state (TS) is the highest energy point along the lowest energy path connecting reactants and products. It is characterized by having exactly one imaginary vibrational frequency. nih.gov For stereoselective reactions, there will be multiple competing reaction pathways leading to different stereoisomers.

Calculating Activation Energies : The energy difference between the transition state and the reactants (ΔG‡) determines the reaction rate.

In asymmetric catalysis, the enantioselectivity is determined by the difference in the activation free energies (ΔΔG‡) of the two diastereomeric transition states that lead to the (R) and (S) products. By accurately calculating the energies of these competing transition states, the enantiomeric excess (e.e.) of the reaction can be predicted. sci-hub.se

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum chemical calculations provide a static, minimum-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. This provides a powerful method for exploring the conformational fluxionality of this compound. nih.gov

An MD simulation would reveal the dynamic interconversion between different conformations, such as the chair-to-chair ring flip or the chair-to-twist-boat interconversion. nih.gov For the trans isomer, where the chair and twist-boat forms may be close in energy, MD simulations can be particularly insightful. nih.gov By running simulations at various temperatures, one can observe the frequency of these conformational changes and extract kinetic and thermodynamic data, such as the free energy barriers for ring inversion. nih.gov This dynamic perspective is crucial, as the reactivity of a molecule can be influenced by the accessibility of different conformational states.

Quantitative Structure-Activity Relationships (QSAR) for Catalytic Performance

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical performance. nih.gov If this compound were part of a library of chiral amine catalysts, a QSAR study could be developed to predict their catalytic performance. nih.govacs.org

The process involves several steps:

Data Set Generation : A series of structurally related chiral amine catalysts are synthesized and tested in a specific reaction to measure their performance (e.g., enantiomeric excess).

Descriptor Calculation : For each catalyst, a set of numerical parameters, or "descriptors," are calculated. These can include steric descriptors (e.g., molecular volume, surface area), electronic descriptors (e.g., partial charges, dipole moment), and topological descriptors.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed catalytic performance. mdpi.com

A hypothetical QSAR equation might look like: log(e.e.) = β₀ + β₁(Sterimol_L) + β₂(HOMO_Energy) + β₃(Dipole_Moment)

Such a model, once validated, can be used to predict the performance of new, unsynthesized catalyst designs, thereby guiding experimental efforts toward more effective catalysts. nih.gov

Table 2: Examples of Molecular Descriptors for a QSAR Study of Chiral Amine Catalysts

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Steric | Molecular Volume | The overall size of the catalyst. |

| Steric | Sterimol Parameters (L, B1, B5) | The dimensions of a substituent in specific directions. |

| Electronic | HOMO/LUMO Energy | Nucleophilicity/electrophilicity of the catalyst. |

| Electronic | Partial Charge on Nitrogen | The Lewis basicity of the amine. |

| Topological | Wiener Index | Information about molecular branching. |

Predictive Modeling of Stereoselectivity

Predicting the stereochemical outcome of an asymmetric reaction is a primary goal of computational chemistry. bohrium.com For reactions involving catalysts like this compound, two main strategies have emerged. chemrxiv.org

The first is the mechanism-based approach described in section 6.1.3, which relies on calculating the energy difference between diastereomeric transition states using quantum mechanics. acs.org This method provides deep mechanistic insight but can be computationally expensive and requires a known or assumed reaction mechanism.

A second, more recent approach is data-driven and utilizes machine learning. arxiv.orgresearchgate.net In this paradigm, a machine learning model (e.g., a random forest or neural network) is trained on a large dataset of reactions with known stereochemical outcomes. arxiv.orgsemanticscholar.org The inputs to the model are features that describe the reactants, catalyst, and solvent. The model learns the complex, nonlinear relationships between these features and the resulting enantioselectivity. nih.gov Once trained, the model can make rapid predictions for new reactions without needing to perform explicit transition state calculations. This data-driven methodology has shown remarkable success in predicting enantioselectivity and accelerating the discovery of new asymmetric reactions and catalysts. arxiv.org

Advanced Characterization Techniques for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the validation of the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the molecule. For 2-tert-butylcyclohexanamine, which has a nominal mass of 155, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) is calculated to be 156.1747. An experimental HRMS measurement that aligns closely with this value, typically within a few parts per million (ppm), provides strong evidence for the molecular formula C₁₀H₂₂N⁺.

Table 1: Theoretical Exact Mass of Protonated this compound

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₂₂N⁺ | 156.1747 |

The high accuracy of HRMS is crucial in distinguishing the target compound from isomers or other molecules with similar masses, thereby confirming the elemental composition and validating the proposed molecular formula.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the tert-butyl group and the protons on the cyclohexane (B81311) ring. The tert-butyl protons typically appear as a sharp singlet around 0.9 ppm due to the nine equivalent protons. The protons on the cyclohexane ring will appear as a series of multiplets in the region of 1.0-3.0 ppm. The chemical shift and multiplicity of the proton attached to the same carbon as the amino group (the methine proton) are particularly diagnostic for determining the stereochemistry (cis or trans). In the cis isomer, this proton is axial and is expected to show a larger coupling constant due to its trans-diaxial relationship with neighboring axial protons. In the trans isomer, this proton is equatorial and will exhibit smaller coupling constants.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The tert-butyl group will show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The cyclohexane ring will display a set of signals corresponding to the different methylene and methine carbons. The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C(CH₃)₃ | ~0.9 (s, 9H) | ~32 (quaternary C), ~27 (methyl C) |

| Cyclohexyl-H | 1.0 - 2.0 (m) | 25 - 40 (CH₂) |

| CH-NH₂ | 2.5 - 3.0 (m, 1H) | 50 - 60 (CH) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insight

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the presence of N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching modes. Other significant absorptions include C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule. An IR spectrum for 2-tert-butylcyclohexylamine is available in the NIST Chemistry WebBook, which can be used as a reference. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching and skeletal vibrations of the cyclohexane ring and the tert-butyl group are often more prominent in the Raman spectrum. The symmetric C-N stretching vibration can also be observed.

Table 3: Principal IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3300 - 3500 | IR, Raman |

| C-H stretch (alkyl) | 2850 - 2960 | IR, Raman |

| N-H bend | 1590 - 1650 | IR |

| C-C stretch | 800 - 1200 | Raman |

The analysis of the vibrational spectra, often aided by computational calculations, can help to identify the predominant conformation of the molecule in the solid or liquid state.

X-ray Crystallography of this compound Salts or Derivatives

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the free amine might be challenging, the formation of salts (e.g., hydrochloride or hydrobromide) or crystalline derivatives can facilitate crystallographic analysis.

A successful X-ray crystallographic study would provide precise information on bond lengths, bond angles, and torsion angles. Crucially, it would definitively establish the relative stereochemistry of the tert-butyl and amino groups on the cyclohexane ring (cis or trans). The crystal packing arrangement, including any intermolecular hydrogen bonding involving the amine group, would also be revealed.

Future Research Directions

Exploration of Novel Synthetic Strategies

While classical synthetic routes to 2-tert-butylcyclohexanamine exist, future research will likely focus on developing more efficient, stereoselective, and sustainable methodologies. A primary goal is to achieve precise control over the diastereomeric and enantiomeric purity of the final product, which is critical for its application in asymmetric synthesis.

Key areas for exploration include:

Asymmetric Hydrogenation: Development of catalytic systems for the asymmetric hydrogenation of 2-tert-butylcyclohexanone (B158629) or its corresponding imines. This could involve screening novel chiral phosphine (B1218219) ligands or transition metal catalysts to achieve high enantiomeric excess (ee).

Biocatalysis: The use of enzymes, such as transaminases or dehydrogenases, could offer highly selective and environmentally benign pathways to enantiopure this compound. Directed evolution of these enzymes could further optimize their activity and selectivity for this specific substrate.

Photoredox Catalysis: Recent advancements in visible-light-enabled reactions could be applied to forge new synthetic routes. For instance, photoredox-catalyzed cycloadditions could be designed to construct the functionalized cyclohexylamine (B46788) core with high stereocontrol nih.govrsc.org.

Advanced Chiral Auxiliaries: While the target molecule can be a chiral auxiliary itself, its synthesis could benefit from modern, highly effective auxiliaries like derivatives of tert-butanesulfinamide (tBS) researchgate.netnih.gov. These methods are known for their reliability and high diastereoselectivity in the synthesis of a wide range of chiral amines researchgate.netnih.govnih.govyale.edu.

Table 1: Comparison of Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Asymmetric Hydrogenation | High atom economy, scalability | Discovery of a highly selective catalyst for the sterically hindered substrate |

| Biocatalysis / Enzymatic Resolution | Exceptional stereoselectivity, mild reaction conditions, sustainability | Identifying or engineering an enzyme with high activity and stability for the target molecule |

| Photoredox Catalysis | Access to novel reaction pathways, redox-neutral processes nih.gov | Designing a suitable [4+2] cycloaddition or other photochemical strategy to build the core |

| Modern Chiral Auxiliaries | High diastereoselectivity, predictable stereochemical outcomes researchgate.net | Efficient removal and recycling of the auxiliary post-synthesis |

Expansion of Catalytic and Chiral Auxiliary Applications

The inherent chirality and steric bulk of this compound make it an excellent candidate for broader applications in asymmetric catalysis, either as a primary amine organocatalyst or as a ligand for transition metals.

Future research should investigate its utility in:

Organocatalysis: As a primary amine, it could catalyze reactions via enamine or iminium ion intermediates. Its potential in asymmetric Mannich semanticscholar.org, Michael, and aldol (B89426) reactions should be systematically explored.

Ligand Synthesis for Transition Metals: The amine functionality can be readily derivatized to create a diverse library of chiral ligands (e.g., phosphinamides, ureas, thioureas). These new ligands could be screened for efficacy in key industrial reactions such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions.

Chiral Auxiliary for Stereoselective Alkylation: Similar to well-established auxiliaries like pseudoephenamine nih.gov, this compound could be temporarily attached to a prochiral substrate to direct diastereoselective transformations, such as enolate alkylation, with potentially unique stereochemical control due to its bulky framework.

In-depth Mechanistic Studies of Key Reactions

To facilitate the rational design of catalysts and auxiliaries based on this scaffold, a deep understanding of the reaction mechanisms is essential. Future work should move beyond simple product analysis to detailed mechanistic investigations.

This can be achieved through:

Kinetic Studies: Performing kinetic analysis of reactions catalyzed by this compound derivatives to determine rate laws, activation parameters, and catalyst resting states.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reaction intermediates and transition states.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to map out reaction energy profiles, visualize transition state geometries, and understand the origins of stereoselectivity researchgate.net. Such studies can elucidate the specific non-covalent interactions responsible for stereoinduction.

Design and Synthesis of Conformationally Restricted Analogues

Increasing the structural rigidity of a catalyst or ligand often leads to enhanced stereoselectivity. Future research should focus on the design and synthesis of new analogues of this compound where the conformational flexibility is further constrained.

Promising strategies include:

Bicyclic Scaffolds: Incorporating the this compound core into a bicyclic system, such as a bicyclo[3.2.1]octane or bicyclo[2.2.2]octane framework dtic.mil. This would lock the relative positions of the amine and tert-butyl groups, creating a more defined chiral pocket.

Spirocyclic Derivatives: Creating spirocyclic structures centered on the cyclohexane (B81311) ring to introduce additional steric constraints and chiral elements.

Bridged Systems: Introducing bridges across the cyclohexane ring to create highly rigid, cage-like structures.

These conformationally restricted analogues could then be evaluated as catalysts or ligands, with the expectation that the reduced flexibility will translate into higher levels of asymmetric induction mdpi.com.

Table 2: Strategies for Conformational Restriction

| Analogue Type | Design Principle | Expected Benefit |

|---|---|---|

| Bicyclic Analogues | Fusing a second ring to the cyclohexane core | Significantly reduces ring inversion and substituent rotation, leading to a more defined chiral environment dtic.mil |

| Spirocyclic Analogues | Introducing a second ring that shares one carbon atom with the cyclohexane | Creates a rigid three-dimensional structure with new stereogenic centers |

| Bridged Analogues | Connecting non-adjacent carbons of the cyclohexane ring | Provides the highest degree of rigidity, creating a well-defined cavity for substrate binding |

Computational Chemistry in Rational Design of New Derivatization

Computational chemistry should be employed not just for mechanistic analysis but as a predictive tool for the rational design of new derivatives. By modeling the interactions between substrates and potential catalysts, researchers can prioritize synthetic targets.

Future computational efforts should focus on:

Virtual Screening: Creating virtual libraries of this compound-derived ligands or organocatalysts and computationally screening them for promising candidates in specific asymmetric transformations.

Predictive Modeling of Stereoselectivity: Developing accurate computational models that can predict the enantiomeric or diastereomeric outcome of a reaction, thereby guiding the design of more selective catalysts.

Host-Guest Chemistry: Modeling the binding of these chiral amines to metal centers or their non-covalent interactions with substrates to optimize ligand design for specific applications.

Interdisciplinary Research Opportunities with Advanced Materials Science

The unique chiral structure of this compound can be leveraged in the field of materials science to create functional materials with novel properties.

Interdisciplinary research could explore:

Chiral Polymers: Using this compound or its derivatives as chiral monomers for the synthesis of polymers. These materials could find applications as chiral stationary phases for enantioselective chromatography or as materials with unique chiroptical properties, such as circularly polarized luminescence mdpi.comresearchgate.net.

Functionalized Surfaces: Grafting enantiopure this compound onto the surface of materials like silica, gold nanoparticles, or metal-organic frameworks (MOFs). Such functionalized surfaces could be used for heterogeneous asymmetric catalysis, enantioselective sensing, or chiral separations.

Molecular Recognition: Developing derivatives that can act as chiral selectors or receptors for the recognition and sensing of other chiral molecules, with potential applications in diagnostics and quality control.

Q & A

Q. What databases and search strategies are effective for locating prior studies on this compound?

- Methodological Answer : Avoid generic chemical names; use CAS Registry Numbers (if available) in SciFinder or Reaxys. In PubMed or Web of Science, combine terms like "tert-butylcyclohexanamine" + "synthesis" or "stereochemistry." Use Boolean operators (AND/OR) to refine results . Cross-reference citations in Google Scholar to track seminal work .

2-谷歌学术04:48

Q. What safety protocols are critical when handling this compound in lab settings?

- Methodological Answer : Review SDS for toxicity data. Use fume hoods, nitrile gloves, and eye protection. Store at recommended temperatures (e.g., 2–8°C for labile derivatives) . Include risk assessments in experimental plans and document emergency procedures .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Provide granular experimental details: exact molar ratios, reaction times, and purification steps. Share raw spectral data and chromatograms in supplementary materials. Use internal standards for quantitative analyses .

Advanced Research Questions

Q. What interdisciplinary approaches address knowledge gaps in the mechanistic role of this compound in organocatalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.